

Application Notes: Iodine Monobromide (Hanus Method) for the Determination of Iodine Value

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Compound of Interest		
Compound Name:	lodine tribromide	
Cat. No.:	B1599007	Get Quote

Introduction

The iodine value (IV) is a critical parameter for characterizing fats, oils, and waxes, providing a measure of the degree of unsaturation in their fatty acid chains.[1] A higher iodine value indicates a greater number of carbon-carbon double bonds, which influences the physical and chemical properties of the substance, such as its melting point and susceptibility to oxidation.
[2] One of the established methods for determining the iodine value is the Hanus method, which employs a solution of iodine monobromide (IBr) in glacial acetic acid.[3] It is important to note that while the term "iodine tribromide" was specified, the standard and widely used reagent in this context is iodine monobromide. The Hanus method is considered more stable than the Wijs method, which uses iodine monochloride.[4]

Principle of the Hanus Method

The principle of the Hanus method is based on the addition of a halogen, in this case, iodine monobromide, across the double bonds of the unsaturated fatty acids in the sample.[5] A known excess of iodine monobromide solution is added to a weighed sample of the fat or oil dissolved in a suitable solvent like chloroform.[6] The mixture is allowed to react in the dark for a specified period, during which the iodine monobromide reacts with the double bonds.

After the reaction is complete, the unreacted iodine monobromide is determined by adding a solution of potassium iodide (KI). The excess iodine monobromide reacts with potassium iodide to liberate free iodine (I₂). This liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.[5] A blank titration is performed under



the same conditions without the sample to determine the initial amount of iodine monobromide. The difference between the blank and the sample titration values is used to calculate the amount of iodine that reacted with the sample, and subsequently, the iodine value.

Logical Relationship of the Hanus Method

Caption: Logical flow of the Hanus method for iodine value determination.

Experimental Protocol: Determination of Iodine Value using the Hanus Method

This protocol details the step-by-step procedure for determining the iodine value of a fat or oil sample using the Hanus method.

Materials and Reagents:

- Fat or oil sample
- Hanus iodine monobromide solution (IBr in glacial acetic acid)
- Chloroform (or carbon tetrachloride)
- Potassium iodide (KI) solution (15% w/v)
- Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution
- Starch indicator solution (1% w/v)
- Distilled water
- lodine flasks (250 mL or 500 mL) with stoppers
- Burette (50 mL)
- Pipettes (25 mL)
- Graduated cylinders

Methodological & Application



Analytical balance

Procedure:

- Sample Preparation: Accurately weigh an appropriate amount of the fat or oil sample into a clean, dry iodine flask. The sample weight should be chosen based on the expected iodine value to ensure that an excess of the Hanus solution remains after the reaction.
- Dissolution: Add 10 mL of chloroform to the flask to dissolve the sample completely.[6] Swirl
 gently to ensure the sample is fully dissolved.
- Reaction with Hanus Solution: Using a pipette, add exactly 25 mL of the Hanus iodine monobromide solution to the flask.[6] Stopper the flask securely and swirl to mix the contents.
- Incubation: Place the flask in a dark place and allow it to stand for 30 minutes with occasional shaking.[6] This allows for the complete reaction of the iodine monobromide with the double bonds in the sample.
- Blank Preparation: Simultaneously, prepare a blank by adding 10 mL of chloroform and 25 mL of the Hanus solution to another iodine flask without the sample.[5] Treat the blank identically to the sample flask.
- Addition of Potassium Iodide: After the 30-minute incubation, add 10 mL of the 15% potassium iodide solution to both the sample and blank flasks, followed by 100 mL of distilled water.
 [6] The solution will turn a reddish-brown color due to the liberation of iodine.
- Titration: Titrate the liberated iodine in both flasks with the standardized 0.1 N sodium thiosulfate solution.[3] Add the thiosulfate solution from the burette while constantly swirling the flask until the yellow color of the iodine has almost disappeared.
- Endpoint Determination: Add 1-2 mL of the starch indicator solution to each flask. The solution will turn a deep blue color.[6] Continue the titration dropwise with vigorous shaking until the blue color completely disappears, indicating the endpoint.
- Record Volumes: Record the volume of sodium thiosulfate solution used for both the sample
 (S) and the blank (B) titrations.



Experimental Workflow

Caption: Step-by-step experimental workflow for the Hanus method.

Data Presentation

The results of the iodine value determination should be recorded in a clear and organized manner to facilitate comparison and analysis.

Table 1: Titration Data for Iodine Value Determination

Sample ID	Sample Weight (g)	Blank Titration Volume (B) (mL)	Sample Titration Volume (S) (mL)	Normality of Na₂S₂O₃ (N)	Calculated lodine Value
Sample 1					
Sample 2					
Sample 3					

Calculation of Iodine Value

The iodine value is calculated using the following formula:

Iodine Value (IV) = $[(B - S) \times N \times 12.69] / W$

Where:

- B = Volume of sodium thiosulfate solution used for the blank titration (mL)
- S = Volume of sodium thiosulfate solution used for the sample titration (mL)
- N = Normality of the sodium thiosulfate solution
- 12.69 = a factor that converts the result to grams of iodine per 100 grams of sample (derived from the molar mass of iodine, 126.9 g/mol)



• W = Weight of the sample (g)

Conclusion

The Hanus method provides a reliable and relatively stable means of determining the iodine value of fats and oils. Accurate and precise execution of the experimental protocol, including careful weighing of the sample and accurate determination of the titration endpoint, is crucial for obtaining reproducible results. The calculated iodine value is an important quality parameter for researchers, scientists, and drug development professionals working with lipid-based formulations and products.

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